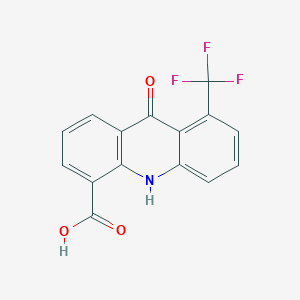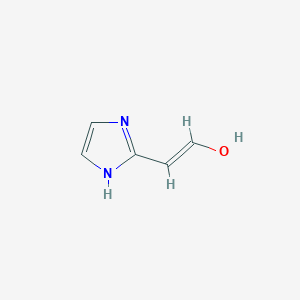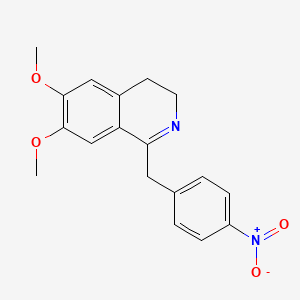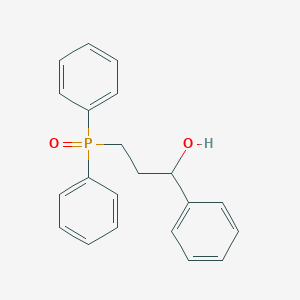
9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid is a heterocyclic compound that belongs to the acridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid typically involves the condensation of enamines with 2-arylidene-1,3-diketones. This reaction is facilitated by the Knoevenagel condensation of aromatic aldehydes with cyclic 1,3-diketones . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to promote the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.
Substitution: The trifluoromethyl group and carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the trifluoromethyl or carboxylic acid groups.
Wissenschaftliche Forschungsanwendungen
9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the study of reaction mechanisms and chemical properties.
Biology: This compound may exhibit biological activities such as enzyme inhibition or interaction with biological macromolecules, making it useful in biochemical research.
Industry: It can be used in the development of new materials, dyes, and other industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and carboxylic acid group play crucial roles in binding to these targets and modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other acridine derivatives such as:
- 9-Oxo-8,9-dihydroacridine-4-carboxylic acid
- 8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid
- 9-Oxo-8-(methyl)-9,10-dihydroacridine-4-carboxylic acid
Uniqueness
The presence of the trifluoromethyl group in 9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid distinguishes it from other similar compounds. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
24782-68-1 |
|---|---|
Molekularformel |
C15H8F3NO3 |
Molekulargewicht |
307.22 g/mol |
IUPAC-Name |
9-oxo-8-(trifluoromethyl)-10H-acridine-4-carboxylic acid |
InChI |
InChI=1S/C15H8F3NO3/c16-15(17,18)9-5-2-6-10-11(9)13(20)7-3-1-4-8(14(21)22)12(7)19-10/h1-6H,(H,19,20)(H,21,22) |
InChI-Schlüssel |
VMVMIDRFFIZQNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC3=CC=CC(=C3C2=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)
![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)


![3-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]-2,5-diphenylbenzene-1,4-diol](/img/structure/B12914143.png)






![5-Heptylbenzo[f]quinazoline-1,3-diamine](/img/structure/B12914186.png)
![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)
